molecular formula C6H13NO4 B110117 2,5-dideoxy-2,5-imino-D-altritol CAS No. 172823-15-3

2,5-dideoxy-2,5-imino-D-altritol

Cat. No. B110117
M. Wt: 163.17 g/mol
InChI Key: PFYHYHZGDNWFIF-KAZBKCHUSA-N
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Description

2,5-dideoxy-2,5-imino-D-altritol is a type of iminosugar . Iminosugars are compounds that have been synthesized from aldose sugars . This particular iminosugar has been synthesized from D-tagatose . It is a powerful competitive inhibitor of α-galactosidase A and has shown promise as a pharmacological chaperone for the treatment of Fabry disease .


Synthesis Analysis

The synthesis of 2,5-dideoxy-2,5-imino-D-altritol involves a combination of Vasella-reductive-amination and carbamate annulation methodology . This methodology was initially developed for the synthesis of pyrrolidines and piperidines from aldose sugars . The synthesis of 2,5-dideoxy-2,5-imino-D-altritol was carried out over 7 steps and resulted in a 22% yield from D-tagatose . This is currently the most efficient synthesis of this iminosugar .


Molecular Structure Analysis

The molecular formula of 2,5-dideoxy-2,5-imino-D-altritol is C6H13NO4 . The molecular weight is 163.17 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-dideoxy-2,5-imino-D-altritol include the formation of primary amines directly from in situ formed ketones under protecting-group-free conditions . The reductive amination reaction is influenced by both steric and electronic effects .


Physical And Chemical Properties Analysis

2,5-dideoxy-2,5-imino-D-altritol is an off-white solid . More detailed physical and chemical properties may be available in specific databases or scientific literature.

Scientific Research Applications

1. Pharmacological Chaperone for Fabry Disease

2,5-Dideoxy-2,5-imino-D-altritol (DIA) is recognized as a potent competitive inhibitor of α-galactosidase A, offering significant potential as a pharmacological chaperone in treating Fabry disease. The synthesis of DIA has been optimized, providing a more efficient production process for this important compound (Hunt-Painter, Stocker, & Timmer, 2018).

2. Glycosidase Inhibition

DIA demonstrates notable inhibitory effects on various glycosidases. It has been synthesized and evaluated for its potential in biological applications, particularly as a glycosidase inhibitor, which is significant in the development of treatments for diseases and conditions where glycosidase activity plays a role (Chikkanna & Han, 2004).

3. Enzyme Inhibition in Herbicide Design

2,5-Dideoxy-2,5-imino-D-mannitol has shown efficacy as an inhibitor of the pyrophosphate-fructose-6-phosphate-1-phosphotransferase (PFP) enzyme. This property underlines its potential utility in the rational design of herbicides, offering a novel approach to agricultural chemical development (Chorghade, Cseke, & Liu, 1994).

4. Thermostability Improvement in Enzyme Therapy

Research indicates that DIA can improve the thermostability of α-Gal A in vitro. Furthermore, it significantly increases intracellular α-Gal A activity in Fabry R301Q lymphoblasts. This suggests that DIA can act as a specific pharmacological chaperone, promoting the efficient transport and maturation of the mutant enzyme, which is crucial in enzyme replacement therapies for genetic disorders (Kato et al., 2010).

Future Directions

The synthesis of 2,5-dideoxy-2,5-imino-D-altritol is an active area of research, with ongoing efforts to optimize the synthesis process . Given its potential as a treatment for Fabry disease, further studies on its biological activity and mechanism of action are also likely .

properties

IUPAC Name

(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHYHZGDNWFIF-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437432
Record name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol

CAS RN

172823-15-3
Record name (2R,3S,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172823-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 2
2,5-dideoxy-2,5-imino-D-altritol
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Reactant of Route 4
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
56
Citations
A Kato, Y Yamashita, S Nakagawa, Y Koike… - Bioorganic & medicinal …, 2010 - Elsevier
Chromatographic separation of the extract from roots of Adenophora triphylla resulted in the isolation of two pyrrolidines, six piperidines, and two piperidine glycosides. The structures of …
Number of citations: 43 www.sciencedirect.com
AA Hunt-Painter, BL Stocker, MSM Timmer - Tetrahedron, 2018 - Elsevier
The iminosugar 2,5-dideoxy-2,5-imino-d-altritol (DIA, 2) is a powerful competitive inhibitor of α-galactosidase A and has shown much promise as a pharmacological chaperone for the …
Number of citations: 3 www.sciencedirect.com
I Izquierdo, MT Plaza, M Rodríguez, F Franco, A Martos - Tetrahedron, 2005 - Elsevier
The readily available 3-O-benzoyl-4-O-benzyl-1,2-O-isopropylidene-β-d-fructopyranose () was straightforwardly transformed into 5-azido-3-O-benzoyl-4-O-benzyl-5-deoxy-1,2-O-…
Number of citations: 33 www.sciencedirect.com
A Hunt-Painter - 2018 - researcharchive.vuw.ac.nz
This thesis investigated the development and application of methodology for the synthesis of iminosugars. The first portion of this thesis (Chapters 2 and 3) explored the scope of …
Number of citations: 1 researcharchive.vuw.ac.nz
D Chikkanna, H Han - Synlett, 2004 - thieme-connect.com
Stereoselectivity in the intramolecular amidomercuration reaction of 11, which could form 2, 5-cis-and 2, 5-trans-polyhydroxylated pyrrolidines, was found to be dependent on the nature …
Number of citations: 14 www.thieme-connect.com
J Marjanovic Trajkovic, V Milanovic… - European Journal of …, 2017 - Wiley Online Library
Reagent stereocontrol in the proline‐catalyzed aldol reaction of 2,2‐dimethyl‐1,3‐dioxane‐5‐one 1 with chiral aldehydes has been investigated. Synthetically useful levels of …
MH Fechter, AE Stütz - Carbohydrate research, 1999 - Elsevier
Immobilised glucose isomerase (EC 5.3.1.5) accepted various (2R,3R,4R)-configured hexoses such as 5-deoxy-d-ribo-hexose, 5-azido-5-deoxy-d-allose, as well as the corresponding …
Number of citations: 26 www.sciencedirect.com
JA Tamayo, F Franco, F Sánchez‐Cantalejo - 2011 - Wiley Online Library
The synthesis of two pentahydroxylated pyrrolizidines, hyacinthacine C 5 (1) and 6,7‐di‐epi‐hyacinthacine C 5 (12), from an orthogonally protected pyrrolidine of 2,5‐dideoxy‐2,5‐imino…
N Asano - Current Topics in Medicinal Chemistry, 2003 - ingentaconnect.com
Alkaloids mimicking sugars in size and shape are now believed to be widespread in plants and microorganisms. Iminosugars are monosaccharide analogs in which the ring oxygen has …
Number of citations: 214 www.ingentaconnect.com
BJ Ayers, N Ngo, SF Jenkinson… - The Journal of …, 2012 - ACS Publications
The enantiomers of glucuronolactone are excellent chirons for the synthesis of the 10 stereoisomeric 2,5-dideoxy-2,5-iminohexitols by formation of the pyrrolidine ring by nitrogen …
Number of citations: 42 pubs.acs.org

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